2-Amino-N-((2S)-2-(N-isopropylacetamido)cyclohexyl)-3-methylbutanamide
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Overview
Description
2-Amino-N-((2S)-2-(N-isopropylacetamido)cyclohexyl)-3-methylbutanamide is a complex organic compound that may have potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyclohexyl ring, an isopropylacetamido group, and a 3-methylbutanamide moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-((2S)-2-(N-isopropylacetamido)cyclohexyl)-3-methylbutanamide typically involves multiple steps, including the formation of the cyclohexyl ring, the introduction of the isopropylacetamido group, and the attachment of the 3-methylbutanamide moiety. Common synthetic routes may include:
Cyclohexyl Ring Formation: This can be achieved through cyclization reactions using appropriate starting materials and catalysts.
Introduction of Isopropylacetamido Group: This step may involve the use of isopropylamine and acetic anhydride under controlled conditions.
Attachment of 3-Methylbutanamide Moiety: This can be accomplished through amide bond formation reactions using reagents such as carbodiimides or coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-((2S)-2-(N-isopropylacetamido)cyclohexyl)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of appropriate catalysts or solvents.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
2-Amino-N-((2S)-2-(N-isopropylacetamido)cyclohexyl)-3-methylbutanamide may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic interventions.
Industry: Utilization in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-N-((2S)-2-(N-isopropylacetamido)cyclohexyl)-3-methylbutanamide would involve its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, modulating signaling pathways, or influencing cellular processes. Detailed studies would be required to elucidate the exact mechanisms and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-N-((2S)-2-(N-methylacetamido)cyclohexyl)-3-methylbutanamide
- 2-Amino-N-((2S)-2-(N-ethylacetamido)cyclohexyl)-3-methylbutanamide
- 2-Amino-N-((2S)-2-(N-propylacetamido)cyclohexyl)-3-methylbutanamide
Uniqueness
2-Amino-N-((2S)-2-(N-isopropylacetamido)cyclohexyl)-3-methylbutanamide is unique due to the presence of the isopropylacetamido group, which may confer distinct chemical and biological properties compared to its analogs
Properties
Molecular Formula |
C16H31N3O2 |
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Molecular Weight |
297.44 g/mol |
IUPAC Name |
N-[2-[acetyl(propan-2-yl)amino]cyclohexyl]-2-amino-3-methylbutanamide |
InChI |
InChI=1S/C16H31N3O2/c1-10(2)15(17)16(21)18-13-8-6-7-9-14(13)19(11(3)4)12(5)20/h10-11,13-15H,6-9,17H2,1-5H3,(H,18,21) |
InChI Key |
BLVZRGWIGXNXEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC1CCCCC1N(C(C)C)C(=O)C)N |
Origin of Product |
United States |
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